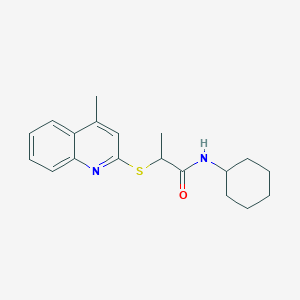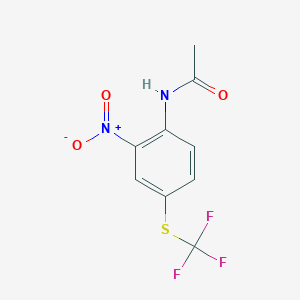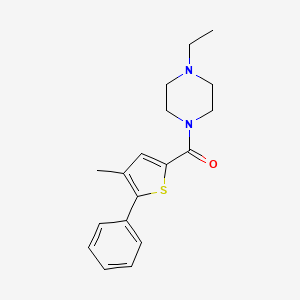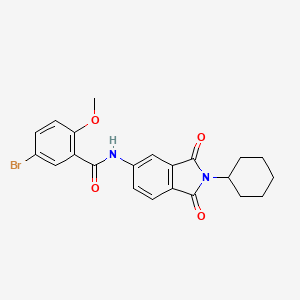![molecular formula C15H30N6O3 B5251330 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B5251330.png)
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea is a complex organic compound belonging to the class of imidazolidinones This compound is characterized by its unique structure, which includes a butyl group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2-oxoimidazolidine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted urea derivatives.
科学研究应用
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea
- 1,3-Bis(carboxymethyl)imidazolium chloride
Comparison: Compared to similar compounds, 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea exhibits unique properties due to its specific substituents. These properties include enhanced stability, specific binding affinities, and distinct reactivity profiles, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
1-butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-5-7-9-16-13(22)18-11-12(21(4)15(24)20(11)3)19-14(23)17-10-8-6-2/h11-12H,5-10H2,1-4H3,(H2,16,18,22)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYBJWLQJISPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-chlorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B5251255.png)
![N-[(5-phenylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B5251260.png)
![3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5251267.png)
![ETHYL 5-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5251270.png)
![6-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5251284.png)
![Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate](/img/structure/B5251318.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5251337.png)
![ethyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5251343.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5251351.png)
![2-({2-[(4-propylphenoxy)acetyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5251364.png)

